![molecular formula C18H13Cl2N3 B2935014 6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine CAS No. 865658-58-8](/img/structure/B2935014.png)
6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . This compound features a quinazoline core fused with a benzene ring and substituted with a 3,4-dichlorophenyl group, making it a valuable scaffold in medicinal chemistry.
作用机制
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit broad-spectrum antimicrobial activity . They have been found to inhibit biofilm formation in Pseudomonas aeruginosa , suggesting that they may target the quorum sensing system of this bacterium.
Mode of Action
It is known that quinazolinone derivatives can inhibit biofilm formation in pseudomonas aeruginosa at sub-minimum inhibitory concentrations . This suggests that these compounds may interact with the quorum sensing system of the bacterium, disrupting its ability to form biofilms.
Biochemical Pathways
It has been found that quinazolinone derivatives can decrease cell surface hydrophobicity, compromising bacterial cell adhesion . They can also curtail the production of exopolysaccharide, a major component of the matrix binding biofilm components together . These effects suggest that the compound may interfere with the biochemical pathways involved in biofilm formation and maintenance.
Result of Action
The result of the action of this compound is the inhibition of biofilm formation in Pseudomonas aeruginosa . This can potentially reduce the pathogenicity and invasion potential of the bacterium .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dichloroaniline with anthranilic acid derivatives under acidic conditions, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated quinazoline derivatives.
科学研究应用
6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
Quinazoline: A parent compound with a broad spectrum of biological activities.
Quinazolinone: Known for its anticancer and antibacterial properties.
Dihydroquinazoline: Exhibits similar biological activities but with different pharmacokinetic properties.
Uniqueness
6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 3,4-dichlorophenyl group contributes to its potency and effectiveness in various applications .
属性
IUPAC Name |
6-(3,4-dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3/c19-15-6-5-10(8-16(15)20)14-7-11-9-22-18(21)23-17(11)13-4-2-1-3-12(13)14/h1-6,8-9,14H,7H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMXGNUOHXNMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2934931.png)
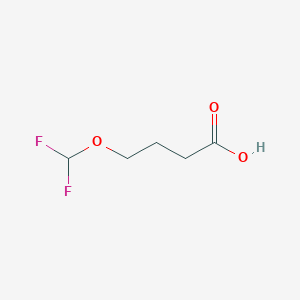
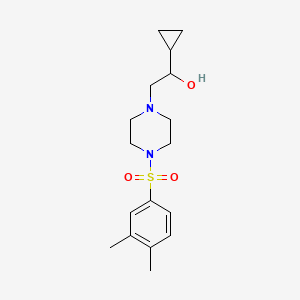
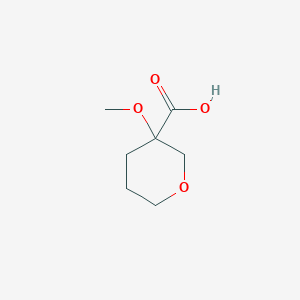
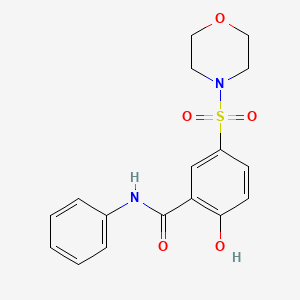
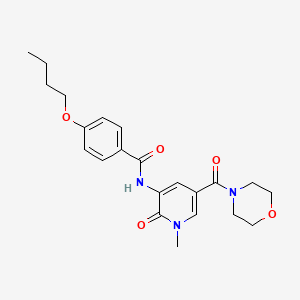
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2934939.png)
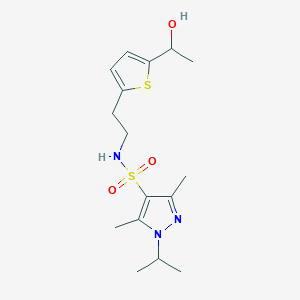
![2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene](/img/structure/B2934946.png)
![2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2934947.png)
![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2934948.png)
![3-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine](/img/structure/B2934949.png)
![N-(4-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2934952.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934953.png)
